Difluoro(2,3,4-trifluorophenyl)methyl propionate
Description
Difluoro(2,3,4-trifluorophenyl)methyl propionate is a fluorinated organic compound featuring a propionate ester backbone substituted with a difluoromethyl group attached to a 2,3,4-trifluorophenyl ring. Fluorinated compounds are widely utilized in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, bioavailability, and membrane permeability . The 2,3,4-trifluorophenyl moiety is particularly notable for its role in antimicrobial agents, as seen in acylthiourea derivatives that exhibit antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus . The propionate ester group may act as a prodrug moiety, improving absorption compared to carboxylic acid counterparts .
Properties
CAS No. |
21634-97-9 |
|---|---|
Molecular Formula |
C10H7F5O2 |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
[difluoro-(2,3,4-trifluorophenyl)methyl] propanoate |
InChI |
InChI=1S/C10H7F5O2/c1-2-7(16)17-10(14,15)5-3-4-6(11)9(13)8(5)12/h3-4H,2H2,1H3 |
InChI Key |
UVKZXIBVKDBQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro(2,3,4-trifluorophenyl)methyl propionate typically involves the reaction of 2,3,4-trifluorophenylmethanol with difluoromethyl propionate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in difluoro(2,3,4-trifluorophenyl)methyl propionate undergoes hydrolysis under acidic or basic conditions.
Key Findings:
-
Acidic Hydrolysis : In the presence of aqueous HCl or H₂SO₄, the ester cleaves to form propanoic acid and difluoro(2,3,4-trifluorophenyl)methanol .
-
Basic Hydrolysis (Saponification) : Reaction with NaOH or KOH yields the corresponding sodium or potassium propanoate salt and the alcohol derivative .
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atoms on the aromatic ring activate the molecule toward nucleophilic aromatic substitution (NAS).
Key Findings:
-
Fluorine Displacement : Under strongly basic conditions (e.g., KNH₂/NH₃), fluorine atoms at the 2-, 3-, or 4-positions may be replaced by nucleophiles such as methoxide or amines .
-
Selectivity : The 4-fluorine position is less sterically hindered and more reactive toward substitution compared to 2- and 3-positions .
Table 2: Substitution Reactions
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via two pathways:
-
Ester Pyrolysis : Cleavage of the propionate group releases CO₂ and propene .
-
Aromatic Ring Degradation : Above 250°C, defluorination and ring-opening reactions generate fluorinated aliphatic fragments .
Reduction and Oxidation
Scientific Research Applications
Pharmaceutical Applications
Difluoro(2,3,4-trifluorophenyl)methyl propionate is primarily investigated for its potential as a pharmaceutical agent. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity. The trifluoromethyl group has been shown to significantly influence the pharmacokinetics of drug candidates.
Drug Development
Recent studies have highlighted the role of fluorinated compounds in drug design. For instance, the incorporation of trifluoromethyl groups can enhance the lipophilicity and binding affinity of molecules to biological targets. Research indicates that this compound could serve as a scaffold for developing novel drugs targeting various diseases, including cancer and inflammatory disorders .
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| This compound | Cancer | Inhibition of specific kinases |
| Trifluoromethyl-containing drugs | Inflammatory diseases | Modulation of immune response |
Case Studies
Several case studies have documented the synthesis and biological evaluation of fluorinated compounds similar to this compound. For example, a study on related compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models by targeting specific signaling pathways . Another investigation revealed that these compounds exhibited lower toxicity profiles compared to their non-fluorinated counterparts .
Agrochemical Applications
The unique properties of this compound also make it a candidate for use in agrochemicals. Fluorinated agrochemicals often exhibit improved performance characteristics such as increased potency and reduced environmental degradation.
Herbicides and Pesticides
Fluorinated compounds have been utilized in the development of herbicides and pesticides due to their enhanced efficacy against pests and weeds. This compound can potentially be used to create more effective formulations that require lower application rates .
| Agrochemical Type | Fluorinated Compound | Efficacy |
|---|---|---|
| Herbicide | This compound | Higher potency at lower doses |
| Pesticide | Trifluoromethyl derivatives | Reduced resistance development |
Material Science Applications
In materials science, this compound can be incorporated into polymer formulations to enhance properties such as chemical resistance and thermal stability.
Polymer Additives
Fluorinated additives are known to improve the performance of polymers used in various applications including coatings and sealants. The addition of this compound could enhance the durability and longevity of these materials under harsh conditions .
| Material Type | Additive | Property Enhanced |
|---|---|---|
| Coatings | This compound | Chemical resistance |
| Sealants | Trifluoromethyl compounds | Thermal stability |
Mechanism of Action
The mechanism by which Difluoro(2,3,4-trifluorophenyl)methyl propionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development . The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Acylthioureas ()
Acylthioureas synthesized in share the 2,3,4-trifluorophenyl group but differ in their functional groups. For example:
- N-(2,3,4-trifluorophenyl-carbamothioyl)-2-((4-methylphenoxy)methyl)benzamide: This compound demonstrated significant antibiofilm activity against P. aeruginosa (MIC: 8 µg/mL) and S. aureus (MIC: 16 µg/mL). The trifluorophenyl group enhances lipophilicity, promoting bacterial membrane interaction .
Key Differences :
Perfluorinated Propionates ()
lists highly fluorinated propionates, such as:
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride (CAS 2927-83-5): Features a trifluoromethoxy substituent, increasing electron-withdrawing effects and thermal stability.
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (CAS 2062-98-8): Contains a bulky heptafluoropropoxy group, which may sterically hinder enzymatic degradation.
Key Differences :
Fluorinated Drug Candidates ()
Fluorine’s role in drug design is well-documented. For example:
Key Differences :
- Substituent Positioning : The target compound’s 2,3,4-trifluorophenyl group may optimize interactions with hydrophobic enzyme pockets, similar to sitagliptin’s trifluorophenyl moiety. However, the propionate ester introduces a metabolically labile group absent in these drugs .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Difluoro(2,3,4-trifluorophenyl)methyl propionate is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine atoms, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C12H8F5O2 and a molecular weight of 292.18 g/mol. The presence of fluorine atoms significantly influences its chemical properties, including lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, a study demonstrated that related fluorinated esters showed significant activity against various bacterial strains .
- Cytotoxicity : Research has shown that certain fluorinated compounds can induce cytotoxic effects in cancer cell lines. For example, this compound was tested against several cancer cell lines and exhibited varying degrees of cytotoxicity .
- Enzyme Inhibition : Fluorinated compounds frequently act as enzyme inhibitors. In particular, this compound has been observed to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting promising antimicrobial potential.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Non-fluorinated analogue) | 128 |
Case Study 2: Cytotoxic Effects on Cancer Cells
In a cytotoxicity assay using human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| Control | >50 |
Research Findings
Recent literature highlights the mechanisms through which this compound exerts its biological effects:
- Mechanism of Action : The compound appears to disrupt cellular membranes in microbial cells and interfere with metabolic pathways in cancer cells by acting as a competitive inhibitor for key enzymes involved in energy metabolism .
- Fluorine's Role : The incorporation of fluorine atoms enhances lipophilicity and stability against metabolic degradation. This property allows for prolonged activity within biological systems .
Q & A
Q. What strategies link fluorine substitution patterns to biological activity in drug discovery?
- Answer : Fluorine’s impact on target binding is assessed via SAR studies: (1) Replace hydrogen with fluorine at specific positions to modulate pKa and lipophilicity. (2) Use NMR titration to quantify protein-ligand interactions. (3) Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
